N-But-2-enoyl-L-tyrosine
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Overview
Description
N-But-2-enoyl-L-tyrosine is a chemical compound that combines the structural features of but-2-enoyl and L-tyrosine. L-tyrosine is an amino acid that plays a crucial role in the biosynthesis of proteins and neurotransmitters. The addition of the but-2-enoyl group modifies its properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-But-2-enoyl-L-tyrosine typically involves the acylation of L-tyrosine with but-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-But-2-enoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enoyl group to an alkyl group.
Substitution: The aromatic ring of the tyrosine moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of N-butyl-L-tyrosine.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N-But-2-enoyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in modifying protein structures and functions.
Industry: Used in the production of specialized materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-But-2-enoyl-L-tyrosine involves its interaction with specific molecular targets. The enoyl group can participate in various biochemical pathways, potentially inhibiting or modifying enzyme activities. The tyrosine moiety can interact with proteins and enzymes, influencing their function and stability.
Comparison with Similar Compounds
L-Tyrosine: The parent amino acid, involved in protein synthesis and neurotransmitter production.
N-Butyl-L-tyrosine: A reduced form of N-But-2-enoyl-L-tyrosine.
L-Phenylalanine: Similar in structure but lacks the hydroxyl group present in tyrosine.
Uniqueness: this compound is unique due to the presence of the enoyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
823195-89-7 |
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Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(2S)-2-(but-2-enoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H15NO4/c1-2-3-12(16)14-11(13(17)18)8-9-4-6-10(15)7-5-9/h2-7,11,15H,8H2,1H3,(H,14,16)(H,17,18)/t11-/m0/s1 |
InChI Key |
OCRUMEOUJTTZCW-NSHDSACASA-N |
Isomeric SMILES |
CC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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